![molecular formula C28H24F3N5O3 B2555522 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 895650-73-4](/img/structure/B2555522.png)
3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a triazoloquinazolin ring, and a propanamide group . It also contains a trifluoromethyl group and a phenoxyethyl group .
Synthesis Analysis
The synthesis of similar triazole derivatives has been reported in the literature . These compounds are typically synthesized under green chemistry conditions via a multicomponent reaction . The synthesis process involves the use of an acidic catalyst, such as lemon juice .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups and rings contributes to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound, like other triazole derivatives, is likely to undergo a variety of chemical reactions. These could include reactions with acids, bases, and various organic reagents .Applications De Recherche Scientifique
Synthesis and Characterization
- The chemistry of [1,2,4]triazoloquinazoline derivatives has been extensively explored, demonstrating their potential in the synthesis of various heterocyclic compounds. For instance, research has shown methods for facile synthesis of oxazolo and oxazino[2,3-b]quinazolines, highlighting the versatility of [1,2,4]triazoloquinazoline compounds in generating new molecular scaffolds (Divišová et al., 2000).
Pharmacological Investigations
- Various [1,2,4]triazoloquinazoline derivatives have been synthesized and evaluated for their biological activities. For example, novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive activity in vivo, showing the potential of these compounds in developing new therapeutic agents (Alagarsamy & Pathak, 2007).
Antimicrobial Activity
- Research into the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, including those related to [1,2,4]triazolo[4,3-a]quinazolin-5-ones, has shown promising results. Some derivatives exhibit significant activity against various strains of bacteria and fungi, suggesting their potential use in addressing microbial resistance (Hassan, 2013).
Antihistaminic Agents
- The synthesis and pharmacological investigation of novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones as potential H1-antihistaminic agents indicate these compounds' efficacy in protecting against histamine-induced bronchospasm. This suggests their potential in developing new classes of H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3/c29-28(30,31)20-9-6-10-21(17-20)39-16-15-32-25(37)14-13-24-33-34-27-35(18-19-7-2-1-3-8-19)26(38)22-11-4-5-12-23(22)36(24)27/h1-12,17H,13-16,18H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRXOLLYBIWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)
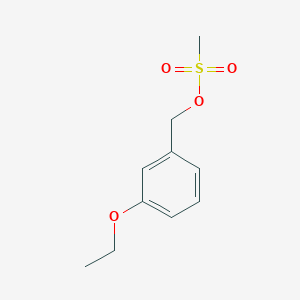
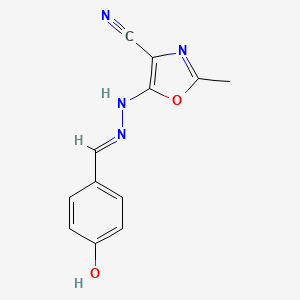
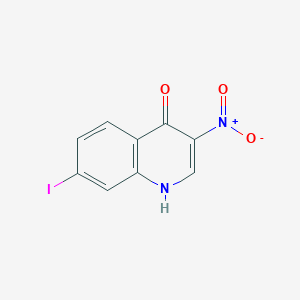
![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)
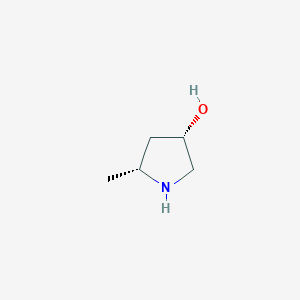
![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)
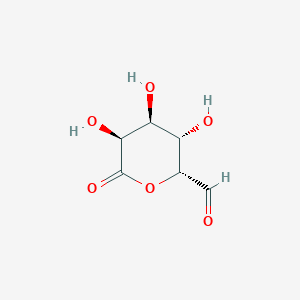
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)
![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)
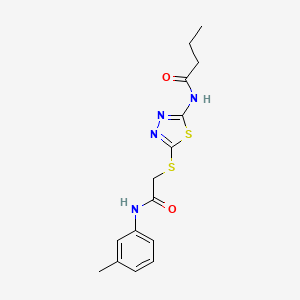
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)